A1 vs A2 Adenosine Receptor Selectivity: XAC Demonstrates 63-Fold Preference for A1 Over A2
XAC dihydrochloride exhibits differential potency across adenosine receptor subtypes, with a quantifiable preference for A1 over A2 receptors. The compound inhibits A1 receptors with an IC50 of 1.8 nM, compared to 114 nM for A2 receptors, yielding an A2/A1 selectivity ratio of approximately 63-fold . In contrast, DPCPX demonstrates extreme A1 selectivity with Ki values as low as 0.05 nM in bovine brain (A2/A1 ratio >2000), while CGS-15943 exhibits a reversed selectivity profile with higher A2A affinity (Ki = 3.3 nM) than A1 affinity (Ki = 21 nM), representing an A1/A2 ratio of approximately 6.4-fold favoring A2A [1][2]. ZM241385 is highly A2A-selective, and caffeine is essentially non-selective with affinities in the micromolar range [3]. This intermediate selectivity profile positions XAC as a balanced antagonist tool suitable for applications where simultaneous A1/A2 blockade with moderate A1 preference is required.
| Evidence Dimension | Adenosine receptor subtype binding affinity (IC50) |
|---|---|
| Target Compound Data | A1 IC50 = 1.8 nM; A2 IC50 = 114 nM |
| Comparator Or Baseline | DPCPX: A1 Ki = 0.05-1.1 nM (species-dependent); CGS-15943: A2A Ki = 3.3 nM, A1 Ki = 21 nM; ZM241385: A2A-selective; Caffeine: A1/A2 Ki ~40-100 μM |
| Quantified Difference | XAC A2/A1 selectivity ratio = 63.3-fold; DPCPX A2/A1 ratio >2000; CGS-15943 A1/A2 ratio = 6.4-fold (favoring A2A) |
| Conditions | Radioligand binding assays using recombinant human adenosine receptors or native tissue membranes (rat cerebral cortex, bovine brain) |
Why This Matters
Researchers requiring partial A1 preference with retained A2 activity should select XAC over extreme A1-selective (DPCPX) or A2A-selective (ZM241385, CGS-15943) alternatives to avoid unintended receptor subtype bias.
- [1] Klotz KN, Vogt H, Tawfik-Schlieper H. Comparison of A1 adenosine receptors in brain from different species by radioligand binding and photoaffinity labelling. Naunyn Schmiedebergs Arch Pharmacol. 1991 Feb;343(2):196-201. View Source
- [2] Ongini E, Dionisotti S, Gessi S, Irenius E, Fredholm BB. Comparison of CGS 15943, ZM 241385 and SCH 58261 as antagonists at human adenosine receptors. Naunyn Schmiedebergs Arch Pharmacol. 1999 Jan;359(1):7-10. View Source
- [3] Fredholm BB, IJzerman AP, Jacobson KA, Klotz KN, Linden J. International Union of Pharmacology. XXV. Nomenclature and classification of adenosine receptors. Pharmacol Rev. 2001 Dec;53(4):527-52. View Source
